2-tert-Butoxycarbonylamino-3-nitro-benzoic acid 2-tert-Butoxycarbonylamino-3-nitro-benzoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13629992
InChI: InChI=1S/C12H14N2O6/c1-12(2,3)20-11(17)13-9-7(10(15)16)5-4-6-8(9)14(18)19/h4-6H,1-3H3,(H,13,17)(H,15,16)
SMILES: CC(C)(C)OC(=O)NC1=C(C=CC=C1[N+](=O)[O-])C(=O)O
Molecular Formula: C12H14N2O6
Molecular Weight: 282.25 g/mol

2-tert-Butoxycarbonylamino-3-nitro-benzoic acid

CAS No.:

Cat. No.: VC13629992

Molecular Formula: C12H14N2O6

Molecular Weight: 282.25 g/mol

* For research use only. Not for human or veterinary use.

2-tert-Butoxycarbonylamino-3-nitro-benzoic acid -

Specification

Molecular Formula C12H14N2O6
Molecular Weight 282.25 g/mol
IUPAC Name 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-nitrobenzoic acid
Standard InChI InChI=1S/C12H14N2O6/c1-12(2,3)20-11(17)13-9-7(10(15)16)5-4-6-8(9)14(18)19/h4-6H,1-3H3,(H,13,17)(H,15,16)
Standard InChI Key YHVNSQNDUXHQLH-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NC1=C(C=CC=C1[N+](=O)[O-])C(=O)O
Canonical SMILES CC(C)(C)OC(=O)NC1=C(C=CC=C1[N+](=O)[O-])C(=O)O

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure consists of a benzoic acid backbone with two key functional groups:

  • Boc-protected amino group at position 2, providing steric protection and facilitating controlled deprotection in synthetic workflows .

  • Nitro group at position 3, introducing electron-withdrawing effects that influence reactivity and intermolecular interactions .

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₂H₁₄N₂O₆
Molecular Weight282.25 g/mol
XLogP3-AA2.4
Topological Polar SA121 Ų
Hydrogen Bond Donors2
Hydrogen Bond Acceptors6

Spectral Data

  • ¹H NMR: Signals include aromatic protons (δ 7.5–8.5 ppm), Boc tert-butyl protons (δ 1.4 ppm), and carboxylic acid protons (broad ~δ 12 ppm) .

  • IR Spectroscopy: Peaks at ~1700 cm⁻¹ (C=O stretch, carboxylic acid and Boc carbonyl) and ~1520 cm⁻¹ (asymmetric NO₂ stretch) .

Synthesis and Reaction Pathways

Synthetic Routes

The synthesis typically involves sequential functionalization of a benzoic acid precursor:

  • Nitration: Introduction of the nitro group to 3-nitrobenzoic acid derivatives under controlled conditions (e.g., HNO₃/H₂SO₄) .

  • Boc Protection: Reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine) to protect the amino group .

  • Purification: Recrystallization or column chromatography to isolate the final product .

Key Reaction Conditions:

  • Boc Protection: Conducted in dichloromethane (DCM) or dimethylformamide (DMF) at 0–25°C .

  • Yield Optimization: Reported yields range from 60–85%, dependent on nitro group positioning and steric effects .

Stability and Reactivity

  • Acid Sensitivity: The Boc group is cleavable under acidic conditions (e.g., trifluoroacetic acid), regenerating the free amine .

  • Nitro Group Reduction: Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine, enabling further functionalization .

Applications in Pharmaceutical and Organic Chemistry

Peptide Synthesis

The compound acts as a key building block in peptidomimetics, where the Boc group ensures orthogonal protection during solid-phase peptide synthesis (SPPS) . For example:

  • Proteasome Inhibitors: Used in the synthesis of ABZ-Dap(O2(Cbz))-Dap(O1)-Dap(O2)Arg-ANB-NH₂, a selective inhibitor of the human proteasome trypsin subunit .

  • Polyethylene Glycol (PEG) Conjugates: Serves as a linker for PEGylation, enhancing drug solubility and stability .

Antitumor Agents

Derivatives of this compound have shown moderate antitumor activity in vitro. For instance:

  • Tubulysin Analogues: Structural modifications at the nitro and Boc groups yield compounds with IC₅₀ values of 7.6–11.8 µM against breast cancer cell lines (MDA-MB-231, MCF7) .

Table 2: Biological Activity of Selected Derivatives

CompoundTargetIC₅₀ (µM)Source
ABZ-Dap(O2(Cbz))-*Proteasome 20S<1.0
Tubulysin IIbMDA-MB-231 Cells7.6

Comparative Analysis with Analogues

Structural Analogues

  • 3-Nitrobenzoic Acid: Lacks the Boc group, increasing reactivity but reducing stability in acidic environments .

  • Methyl 2-(Boc-amino)-3-nitrobenzoate: Ester derivative with improved solubility in organic solvents (CAS 57113-90-3) .

Table 3: Comparative Properties

CompoundSolubility (DMF)Melting Point (°C)
2-Boc-amino-3-nitro-benzoic acid25 mg/mL104–108
Methyl ester analogue>50 mg/mL106–110

Industrial and Research Significance

Scale-Up Challenges

  • Cost of Boc Reagents: Di-tert-butyl dicarbonate contributes significantly to production costs at industrial scales .

  • Purification Complexity: Column chromatography is often required to separate regioisomers, impacting throughput .

Future Directions

  • Green Chemistry Approaches: Exploring catalytic nitration and solvent-free Boc protection to enhance sustainability .

  • Targeted Drug Delivery: Functionalization with tumor-specific ligands to improve anticancer selectivity .

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